![molecular formula C15H15ClN2O3S B2441723 N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-phenyloxalamide CAS No. 2034406-31-8](/img/structure/B2441723.png)
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-phenyloxalamide
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Overview
Description
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-phenyloxalamide, commonly referred to as CTO, is a chemical compound that has recently gained attention in the scientific research community. CTO is a member of the oxalamide family and is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
- Research Findings : N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-phenyloxalamide derivatives were synthesized by splicing nicotinic acid and thiophene. Compounds 4a and 4f demonstrated excellent fungicidal activity against cucumber downy mildew (CDM) in greenhouse assays, surpassing commercial fungicides. Compound 4f also performed well in field trials .
Fungicidal Activity
Anti-Inflammatory Potential
Mechanism of Action
Target of Action
Similar compounds have been found to targetCoagulation factor X , which plays a crucial role in the coagulation cascade, a series of reactions that ultimately helps in the formation of a blood clot.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . .
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-21-11(12-7-8-13(16)22-12)9-17-14(19)15(20)18-10-5-3-2-4-6-10/h2-8,11H,9H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMZETAOIHLPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-phenyloxalamide |
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